Substituting Hibifolin with aglycones or crude flavonoids undermines anti-virulence assays due to rapid oxidation and poor solubility. Hibifolin’s specific 8-O-glucuronide ensures stable Sortase A inhibition (IC50 31.2 μg/mL) with ARG-197 binding, making it the definitive reference for MRSA adjuvant screening. High-purity (>98%) standard from SMolecule provides batch-to-batch consistency and aqueous stability for long-term studies. In stock, global shipping.
Hibifolin (Gossypetin-8-O-β-D-glucuronide, CAS 55366-56-8) is a specialized flavonol glycoside distinguished by its specific glucuronidation at the C8 position . In commercial and research procurement, this structural feature differentiates it from its aglycone counterpart (gossypetin) and simple glucosides (gossypin) by significantly altering its aqueous solubility, metabolic stability, and target binding affinity [1]. It is primarily sourced as a high-purity analytical standard or bioactive precursor for assay development, particularly in anti-virulence screening targeting Sortase A, neuroprotection models, and advanced formulations where controlled stability is prioritized over raw, unstable reactivity .
Substituting Hibifolin with its aglycone (gossypetin) or closely related glucosides (such as gossypin) fundamentally compromises assay reproducibility and formulation stability [1]. The absence of the specific 8-O-glucuronide moiety in generic flavonoids leads to hyper-reactive antioxidant behavior that degrades rapidly in solution, making them unsuitable for long-term formulation or stable in vitro assays [1]. Furthermore, the precise steric and electrostatic profile provided by the glucuronic acid is strictly required for targeted binding to specific enzyme pockets, such as Sortase A (SrtA) and Adenosine Deaminase (ADA). Utilizing an aglycone or a crude botanical extract introduces off-target noise, unpredictable solubility in aqueous media, and a failure to replicate specific anti-virulence pathways [1].
Comparative physicochemical analyses demonstrate that the glucuronidation of Hibifolin provides a highly stable, controlled redox profile compared to its aglycone, Gossypetin [1]. While Gossypetin exhibits extreme, rapid-depleting reactivity, Hibifolin maintains a balanced and sustained scavenging and reducing capacity, preventing premature degradation in aqueous formulations[1].
| Evidence Dimension | Trolox Equivalent Antioxidant Capacity (TEAC) in DPPH and FRAP assays |
| Target Compound Data | Hibifolin (Scavenging: ~40.0 mM/g; Reducing: ~94.7 mM/g) |
| Comparator Or Baseline | Gossypetin Aglycone (Scavenging: ~111.5 mM/g; Reducing: ~155.2 mM/g) |
| Quantified Difference | Hibifolin demonstrates a ~64% reduction in raw scavenging burst reactivity, translating to significantly higher chemical stability and controlled release in solution. |
| Conditions | Standardized DPPH and FRAP assays backed by quantum mechanical computations in aqueous/methanol environments. |
Procurement for nutraceutical or pharmaceutical formulations must prioritize Hibifolin over the aglycone to ensure shelf-life stability and prevent rapid oxidative degradation of the active ingredient.
In advanced antibacterial screening, Hibifolin acts as a precise, non-lethal inhibitor of Sortase A (SrtA), a key virulence factor in MRSA [1]. Unlike traditional bactericidal agents that drive resistance, Hibifolin directly binds SrtA—specifically at the ARG-197 residue—without killing the bacteria, making it an ideal adjuvant baseline for combination therapies [1].
| Evidence Dimension | SrtA Inhibition and Synergy with Cefotaxime |
| Target Compound Data | Hibifolin (SrtA IC50 = 31.2 μg/mL) + Cefotaxime |
| Comparator Or Baseline | Cefotaxime alone (Baseline) |
| Quantified Difference | Hibifolin restores the efficacy of Cefotaxime against MRSA (USA300), significantly increasing survival rates in in vivo pneumonia models compared to the antibiotic alone, while exhibiting zero direct cytotoxicity. |
| Conditions | Fluorescence resonance energy transfer (FRET) assay and in vivo murine MRSA pneumonia model. |
Laboratories developing combination therapies or anti-virulence drugs should select Hibifolin as a validated, resistance-neutral positive control for SrtA inhibition.
Hibifolin provides a reliable, reversible inhibition profile for Adenosine Deaminase (ADA), a target critical in immunological and neurological research. Isothermal titration calorimetry (ITC) and kinetic assays confirm that the intact glycoside structure is essential for stable active-site docking [1].
| Evidence Dimension | ADA Inhibitory Constant (Ki) and Binding Energy |
| Target Compound Data | Hibifolin (Ki = 49.92 μM; Binding Energy = -7.21 Kcal/mol) |
| Comparator Or Baseline | Non-specific flavonoid mixtures (High off-target noise, variable Ki) |
| Quantified Difference | Hibifolin delivers a precise, reproducible Ki of 49.92 μM with stable hydrogen bonding to ADA active site residues, unlike crude extracts which fail to establish consistent thermodynamic binding. |
| Conditions | In vitro enzyme kinetic assay and Isothermal Titration Calorimetry (ITC) at standard physiological pH. |
For high-throughput screening and structural biology workflows, procuring pure Hibifolin guarantees reproducible thermodynamic binding metrics that crude analogs cannot provide.
Due to its precise IC50 of 31.2 μg/mL against Sortase A and its confirmed binding at the ARG-197 residue, Hibifolin is the optimal standard for screening novel non-bactericidal anti-virulence compounds [1]. It allows researchers to benchmark adjuvant therapies against MRSA without introducing the confounding variable of direct bacterial toxicity.
Hibifolin’s glucuronide moiety dampens the hyper-reactive oxidative burst seen in aglycones like gossypetin, providing a balanced TEAC profile [2]. This makes it the preferred procurement choice for R&D teams formulating long shelf-life, controlled-release antioxidant supplements where active ingredient degradation is a primary failure mode.
With a validated Ki of 49.92 μM for Adenosine Deaminase and proven efficacy in abolishing Aβ-induced caspase activation, Hibifolin serves as a highly reproducible reference standard in neuropharmacological in vitro models . Procuring high-purity Hibifolin ensures batch-to-batch consistency in primary cortical neuron assays evaluating Alzheimer's disease pathways.